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Abstract
This technical guide provides a comprehensive overview of the available toxicological data for

tiracizine hydrochloride (CAS No: 83881-52-1), an antiarrhythmic agent. The document

consolidates information regarding its chemical properties, mechanism of action, and known

toxicological endpoints. The primary focus is on acute toxicity, potential cardiotoxicity, and

significant data gaps in the existing literature. This whitepaper is intended to serve as a

foundational resource for professionals in drug development and research, highlighting the

need for further investigation to establish a complete safety profile for this compound.

Introduction
Tiracizine hydrochloride is a chemical entity classified as a Class I antiarrhythmic agent.[1] It

belongs to the dibenzazepine class of organic compounds.[2] While its intended therapeutic

use is the management of cardiac arrhythmias, a thorough understanding of its toxicological

profile is paramount for safe drug development and use. This document summarizes the

publicly available non-clinical toxicology data for tiracizine hydrochloride.
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Property Value Source

Chemical Formula C21H25ClN2O3 · 2HCl Sigma-Aldrich

Molecular Weight 461.81 g/mol Sigma-Aldrich

CAS Number 83881-52-1 Sigma-Aldrich

Synonyms

[2-[4-[(4-

Chlorophenyl)phenylmethyl]-1-

piperazinyl]ethoxy]acetic

aciddihydrochloride

Sigma-Aldrich

Non-Clinical Toxicology
The available toxicological data for tiracizine hydrochloride is limited. The following sections

detail the known information and highlight areas where data is currently unavailable in the

public domain.

Acute Toxicity
The most well-documented toxicological endpoint for tiracizine hydrochloride is its acute oral

toxicity in rats.

Table 1: Acute Oral Toxicity of Tiracizine Hydrochloride
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Species Route Parameter Value Observations

Rat Oral LD50 365 mg/kg

Behavioral:

Somnolence

(general

depressed

activity).

Respiratory

disorder.

Nutritional and

Gross Metabolic:

Decrease in

body

temperature.[2]

While the specific protocol for the study that determined the LD50 of 365 mg/kg is not publicly

available, a typical acute oral toxicity study in rats would be conducted following established

guidelines such as those from the Organisation for Economic Co-operation and Development

(OECD), for instance, guideline 401, 420, or 423. A generalized protocol is described below.

Test System: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), typically

nulliparous and non-pregnant females, and males. Animals would be acclimated to

laboratory conditions before the study.

Housing: Animals are housed in controlled conditions with respect to temperature (e.g., 22 ±

3 °C), humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are

provided ad libitum, except for a brief fasting period before dosing.

Dose Administration: The test substance, tiracizine hydrochloride, is administered as a

single oral dose via gavage. The substance is typically dissolved or suspended in a suitable

vehicle (e.g., water or corn oil). Dosing is based on the body weight of the animals.

Dose Groups: Multiple dose groups with a specified number of animals per sex per group

are used to establish a dose-response relationship. A control group receives the vehicle only.

Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral

changes immediately after dosing and periodically for at least 14 days. Observations include
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changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and

central nervous systems, and somatomotor activity. Body weights are recorded before

dosing and at regular intervals throughout the study.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the test animals)

is calculated using appropriate statistical methods.
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Workflow for an Acute Oral Toxicity Study.
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Subchronic and Chronic Toxicity
No data on the subchronic or chronic toxicity of tiracizine hydrochloride were found in the

publicly available literature.

Genotoxicity
No data on the genotoxicity (mutagenicity and clastogenicity) of tiracizine hydrochloride were

found in the publicly available literature.

Carcinogenicity
No data on the carcinogenic potential of tiracizine hydrochloride were found in the publicly

available literature. The Safety Data Sheet from Sigma-Aldrich indicates that it is not classified

as a carcinogen by IARC, NTP, or OSHA.[2]

Reproductive and Developmental Toxicity
No data on the reproductive and developmental toxicity of tiracizine hydrochloride were

found in the publicly available literature.

Safety Pharmacology
The primary pharmacological activity of tiracizine hydrochloride as a Class I antiarrhythmic

agent points to the cardiovascular system as the main target for safety pharmacology

assessment.

As a Class I antiarrhythmic, tiracizine hydrochloride is expected to act by blocking sodium

channels in the cardiac muscle. This mechanism, while therapeutic at intended doses, can lead

to pro-arrhythmic effects, a key toxicological concern. DrugBank lists numerous interactions

with other drugs that may increase the arrhythmogenic activities of tiracizine.[2] These

interactions often involve other antiarrhythmics, beta-blockers, and calcium channel blockers.

The potential for QTc prolongation and torsade de pointes, common concerns with

antiarrhythmic agents, has not been specifically detailed for tiracizine in the available literature.
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Potential Mechanism of Tiracizine-Induced Cardiotoxicity.

Pharmacokinetics and Metabolism
A study in healthy individuals indicated non-linear kinetics for tiracizine, with accumulation of its

metabolites upon repeated dosing.[3] The study also noted that PQ time was significantly

prolonged during steady-state administration, which is consistent with its antiarrhythmic activity.

[3] No comprehensive data on the metabolism and excretion pathways that would be critical for

a full toxicological assessment are available.

Adverse Effects in Humans
A clinical study reported side effects of an anticholinergic nature in 13% of patients and a toxic

allergic exanthema in 6.5% of patients.[1] The arrhythmogenic potential is a significant concern,

although specific incidences of proarrhythmic events in humans are not well-documented in the

available literature.

Conclusion and Data Gaps
The toxicological profile of tiracizine hydrochloride is largely incomplete based on publicly

available data. The primary known toxicological information is an acute oral LD50 of 365 mg/kg

in rats, with associated signs of central nervous system depression and physiological stress.[2]

The main area of concern from a safety pharmacology perspective is its inherent potential for

pro-arrhythmic effects, which is a known risk for Class I antiarrhythmic agents.

Significant data gaps exist for nearly all standard toxicological endpoints, including:

Subchronic and chronic toxicity
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Genotoxicity

Carcinogenicity

Reproductive and developmental toxicity

Dermal and inhalation toxicity

Eye and skin irritation/sensitization

A comprehensive assessment of the safety of tiracizine hydrochloride would require

extensive further research in these areas. Professionals in drug development should consider

these data gaps when evaluating the risk-benefit profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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